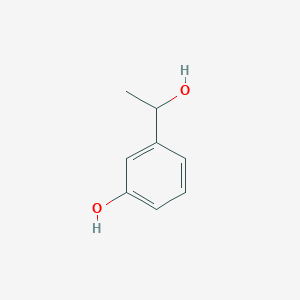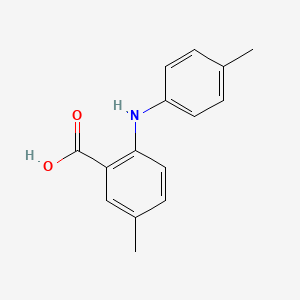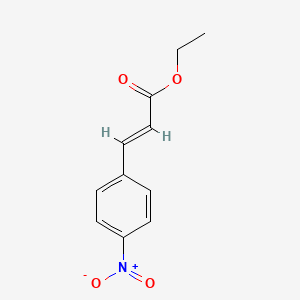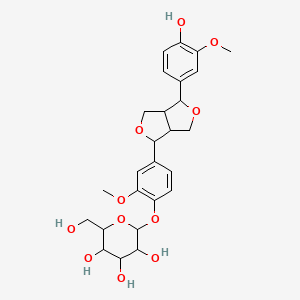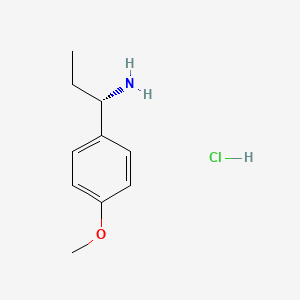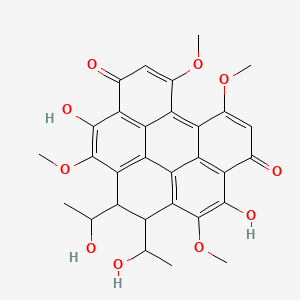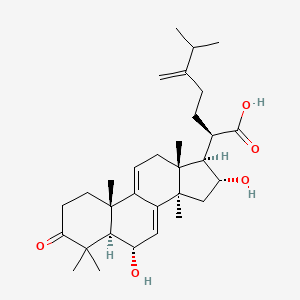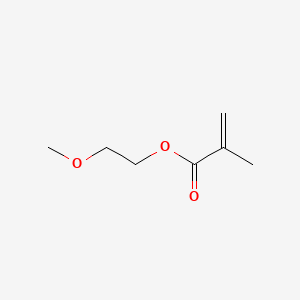
2-Methoxyethyl methacrylate
Übersicht
Beschreibung
2-Methoxyethyl methacrylate (CAS: 6976-93-8) is a compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is a clear colorless liquid with a sharp musty odor . It is sensitive to heat and light and is incompatible with strong oxidizing agents and polymerization initiators .
Synthesis Analysis
The synthesis of 2-Methoxyethyl methacrylate involves various processes. For instance, it has been synthesized and characterized experimentally using FTIR and NMR . It has also been used in the synthesis of stimuli-responsive polymer brushes and chemically cross-linked hydrogels for drug delivery[5][4] .
Molecular Structure Analysis
The IUPAC name for 2-Methoxyethyl methacrylate is 2-methoxyethyl 2-methylprop-2-enoate . Its InChI is InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 and its InChIKey is YXYJVFYWCLAXHO-UHFFFAOYSA-N . The Canonical SMILES for this compound is CC(=C)C(=O)OCCOC .
Chemical Reactions Analysis
The chemical reactions involving 2-Methoxyethyl methacrylate are complex and varied. For instance, it has been used in the reversible addition–fragmentation chain transfer (RAFT) aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA) .
Physical And Chemical Properties Analysis
2-Methoxyethyl methacrylate has a density of 0.993g/mL at 25°C (lit.), a boiling point of 65°C at 12mm Hg (lit.), and a flash point of 150°F . It is soluble in water, with a solubility of 31.33g/L at 20°C .
Wissenschaftliche Forschungsanwendungen
- Application : Researchers use this monomer to synthesize copolymers, hydrogels, and polymer brushes with antifouling properties . These materials can be used in drug delivery systems and tissue engineering.
- Application : Scientists incorporate 2-Methoxyethyl methacrylate into coatings to create antithrombogenic and endothelial cell-friendly surfaces for ASDBVs .
- Application : Researchers utilize 2-Methoxyethyl methacrylate to create polymer brushes that respond to specific stimuli. These brushes find applications in sensors, drug delivery, and smart materials.
- Application : By incorporating Fe3O4 nanoparticles, 2-Methoxyethyl methacrylate-based microgels become magnetic. These microgels can be guided to specific sites within the body for targeted drug delivery.
Biocompatible Polymers and Hydrogels
Antithrombogenic Coatings for Blood Vessels
Stimuli-Responsive Polymer Brushes
Magnetic Microgels for Targeted Drug Delivery
Wirkmechanismus
Target of Action
2-Methoxyethyl methacrylate (MEMA) is a monomer that is primarily used in the synthesis of polymers . The primary targets of MEMA are the polymer chains where it is incorporated during the polymerization process. These polymers have various applications, including uses in polyelectrolytes and biocompatible materials .
Mode of Action
MEMA interacts with its targets (polymer chains) through a process called copolymerization. In this process, MEMA is incorporated into the polymer chains, altering their properties. For instance, it has been used in the synthesis of copolymers of styrene and 2-methoxyethyl methacrylate . The introduction of MEMA into these polymer chains can enhance their properties, making them suitable for specific applications.
Biochemical Pathways
The biochemical pathways affected by MEMA primarily involve the polymerization process. During polymerization, MEMA reacts with other monomers to form a polymer chain. This process can affect the physical and chemical properties of the resulting polymer. The specific biochemical pathways affected by mema can vary depending on the other monomers and conditions involved in the polymerization process .
Result of Action
The primary result of MEMA’s action is the formation of polymers with specific properties. For instance, polymers prepared from MEMA may have uses in polyelectrolytes and may be biocompatible . The specific molecular and cellular effects of MEMA’s action would depend on the properties of the resulting polymer and its application.
Action Environment
The action, efficacy, and stability of MEMA can be influenced by various environmental factors. These can include the conditions under which the polymerization process occurs, such as temperature and pH, as well as the presence of other monomers. Additionally, factors such as storage conditions can also affect the stability of MEMA .
Safety and Hazards
Zukünftige Richtungen
2-Methoxyethyl methacrylate has been used in the synthesis of stimuli-responsive polymer brushes , chemically cross-linked hydrogels for drug delivery[5][4] , and magnetic microgels loaded with Fe3O4 for targeted drug delivery . These applications suggest potential future directions for the use of this compound in the fields of materials science and biomedical engineering.
Eigenschaften
IUPAC Name |
2-methoxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYJVFYWCLAXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26915-72-0, 27987-32-2, 87105-87-1 | |
| Record name | Polyethylene glycol methyl ether methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26915-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol methyl ether methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(ethylene glycol) methyl ether methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87105-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1064538 | |
| Record name | 2-Methoxyethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS] | |
| Record name | Poly(ethylene glycol) methyl ether methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21521 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methoxyethyl methacrylate | |
CAS RN |
6976-93-8, 26915-72-0, 27987-32-2 | |
| Record name | Methoxyethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxyethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methoxyethyl methacrylate?
A1: 2-Methoxyethyl methacrylate (MEMA) has the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol.
Q2: Are there any studies on the solution properties of PMEMA?
A2: Yes, light scattering, viscometry, and gel permeation chromatography (GPC) studies have been conducted on poly(2-methoxyethyl methacrylate) (PMEMA). These studies determined the refractive and density increments, apparent partial specific volumes in various solvents, and Mark–Houwink equation constants in solvents like methyl ethyl ketone and tetrahydrofuran [].
Q3: How does the structure of PMEMA compare to other polymers in solution?
A3: The steric factor of PMEMA, determined from viscometric data, helps understand its behavior in solution. Notably, the solution properties of PMEMA share similarities with poly(methyl methacrylate) []. Additionally, the conformational behavior of poly(2-alkoxyethyl methacrylates), including PMEMA, resembles that of poly(n-alkyl methacrylates) with comparable side-chain lengths [].
Q4: Can MEMA undergo anionic polymerization?
A4: Yes, MEMA can be polymerized anionically using initiators like lithium tert-butoxide in nonpolar hydrocarbon solvents. Interestingly, this process exhibits two distinct growth phases with differing microstructures and polymerization rates, suggesting the involvement of two types of active centers [].
Q5: How does 2-Methoxyethyl methacrylate behave in copolymerization reactions with other methacrylates?
A5: Studies show that MEMA exhibits good copolymerization behavior with other methacrylates, such as methyl methacrylate (MMA). The reactivity ratios have been determined for these copolymerization pairs, indicating the relative reactivity of each monomer during the reaction. Even small amounts of MEMA (below 1%) can significantly influence the tacticity of the resulting copolymer, generally reducing the isotactic content [].
Q6: Can the chemical composition of styrene/MEMA copolymers be analyzed?
A6: Yes, techniques like gradient high-performance liquid chromatography (HPLC) [], thin-layer chromatography (TLC) [], and chromatographic cross-fractionation (CCF) [, ] have been successfully applied to determine the chemical composition distribution in styrene/MEMA copolymers.
Q7: What are the potential applications of 2-Methoxyethyl methacrylate in material science?
A7: MEMA is a versatile monomer used in various applications, including the development of pH-responsive microgels for targeted drug delivery [, , ], biocompatible coatings for medical devices like vascular stents [], and water-soluble, thermally sensitive polymers [].
Q8: How does the presence of 2-Methoxyethyl methacrylate influence the properties of hydrogels?
A8: Incorporating MEMA into hydrogels can enhance their properties. For example, p(MEMA-co-AA) microgels exhibited pH-dependent swelling and drug release profiles, making them suitable candidates for targeted drug delivery systems []. Additionally, hydrogels containing MEMA can achieve high water content while maintaining structural stability, making them potentially suitable for applications like contact lenses [].
Q9: What is the role of the silyl group in copolymers containing MEMA for coating magnesium alloys?
A9: The incorporation of trimethoxysilylpropyl methacrylate into MEMA copolymers introduces silyl groups, enhancing the copolymer's ability to improve the corrosion resistance of magnesium alloys, potentially beneficial for biomedical applications [].
Q10: How do coatings based on 2-Methoxyethyl methacrylate affect bacterial attachment and protein adsorption?
A10: Plasma-polymerized coatings of PMEMA have demonstrated significant reductions in bacterial attachment and protein adsorption, making them promising for improving the biocompatibility of medical devices [].
Q11: How does the molecular structure of PMEA and its analogs contribute to their antifouling properties?
A11: Molecular dynamics studies suggest that the terminal methoxy group on the side chain of PMEA and PMePVE plays a crucial role in their antifouling properties. These groups hinder hydrophobic interactions between organic foulants and the polymer surface, minimizing fouling [].
Q12: How does the hydroxyl group impact water-ethanol separation in plasma-grafted membranes containing 2-hydroxyethyl acrylate or methacrylate?
A12: The hydroxyl groups in these grafted membranes enhance water adsorption, leading to improved water-ethanol separation compared to their methoxy counterparts during pervaporation [].
Q13: What is the effect of molecular composition and crosslinking on the adhesion of bio-inspired adhesives containing dopamine methacrylamide (DMA) and 2-Methoxyethyl methacrylate (MEA)?
A13: Studies on DMA-MEA copolymers reveal that the catechol groups in DMA contribute to crosslinking during polymerization. The optimal adhesion properties are achieved at a specific DMA content (5 mol%), demonstrating a balance between catechol content for interfacial strength, compliance for contact formation, and cohesive strength [].
Q14: Can MEMA be used to create polymers with interesting optical properties?
A14: Yes, incorporating MEMA into polymers containing crown ether structures can result in materials exhibiting fluorescence properties. For instance, divalent europium complexes with poly(methacrylate containing crown ether structures) displayed blue emission upon UV irradiation, with varying intensities depending on the crown ether size and copolymer composition [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

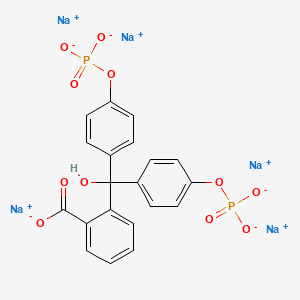
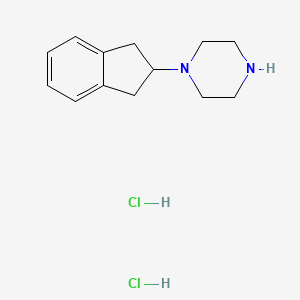
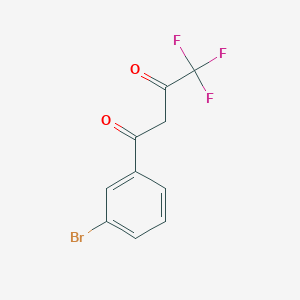
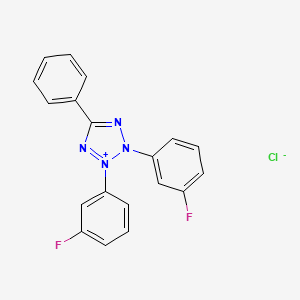
![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
